2-Benzyloxy-1-bromonaphthalene
Description
Contextualization within Halogenated Naphthalene (B1677914) Derivatives
Halogenated naphthalenes are a class of naphthalene compounds where one or more hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). The introduction of a halogen atom onto the naphthalene core significantly alters its electronic properties and reactivity, making these compounds key precursors in a multitude of chemical transformations. researchgate.netnorthwestern.edugoogle.com The position and nature of the halogen substituent dictate the regioselectivity of subsequent reactions, such as cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. researchgate.net
The presence of the bromine atom in 2-Benzyloxy-1-bromonaphthalene at the C1 position, adjacent to the benzyloxy group, introduces specific reactivity. This bromine atom can be readily displaced or can participate in various coupling reactions, serving as a handle for further molecular elaboration. The development of methods to access halogenated naphthalene derivatives has been an area of active research, with techniques like benzannulation of haloalkynes proving powerful. northwestern.edu
Significance of the Benzyloxy Moiety in Aromatic Systems for Chemical Synthesis
The benzyloxy group is more than just a simple ether linkage; it serves multiple strategic roles in chemical synthesis. ontosight.ai
Protecting Group: The benzyl (B1604629) group is frequently employed as a protecting group for alcohols and phenols. wikipedia.org Its stability under a range of reaction conditions and its relatively straightforward removal via hydrogenolysis make it a reliable choice for multistep syntheses. In the context of this compound, the benzyloxy group protects the hydroxyl functionality at the C2 position of the naphthalene ring, allowing for selective reactions at other sites, particularly the C1-bromo position.
Directing Group and Stereochemical Influence: The benzyloxy group can influence the stereochemical outcome of reactions. In some cases, the aromatic ring of the benzyl group can coordinate with a metal catalyst, directing the reaction to a specific face of the molecule and leading to high levels of stereoselectivity. nih.gov
Modulation of Electronic Properties: The ether oxygen of the benzyloxy group can donate electron density to the aromatic naphthalene system through resonance, influencing its reactivity in electrophilic aromatic substitution reactions.
The benzyloxy group's utility extends to its use as a masking group in the synthesis of complex molecules like unnatural amino acids. rsc.org It can also be a key component in the design of liquid crystals and other functional materials. mdpi.com
Overview of Naphthalene Functionalization Strategies Relevant to the Compound
The functionalization of the naphthalene core is a central theme in organic chemistry, driven by the prevalence of this structural motif in bioactive compounds and materials. anr.frnih.gov Various strategies have been developed to introduce functional groups at specific positions on the naphthalene ring with high regioselectivity. researchgate.netacs.org
Directed C-H Activation: This powerful strategy utilizes a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov Carbonyl groups, for instance, have been used to direct halogenation to the C2 or C8 positions of naphthalene. anr.fr
Cross-Coupling Reactions: Halogenated naphthalenes, such as this compound, are excellent substrates for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds. jyu.firesearchgate.net
Multi-component Reactions: Recent advancements have led to the development of three-component reactions for the functionalization of naphthalenes, allowing for the modular synthesis of complex, multifunctionalized derivatives. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-17-15-9-5-4-8-14(15)10-11-16(17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRFYFSXMDHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyloxy 1 Bromonaphthalene
Strategies for Carbon-Bromine Bond Installation at the Naphthalene (B1677914) C1 Position
The introduction of a bromine atom at the C1 position of a 2-alkoxynaphthalene system is a critical transformation that can be achieved through several distinct synthetic strategies. These methods primarily include regioselective electrophilic bromination, directed ortho-metalation followed by halogenation, and halogen exchange reactions.
Regioselective Electrophilic Bromination Approaches
Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings. In the context of 2-benzyloxynaphthalene, the directing effect of the benzyloxy group plays a crucial role in determining the regioselectivity of the bromination. The bulky benzyloxy group sterically hinders the ortho (C3) position, thereby favoring electrophilic attack at the C1 position.
Various brominating agents can be employed for this transformation, with N-bromosuccinimide (NBS) being a common and effective choice. mdpi.comorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, and can often proceed at room temperature. mdpi.com Theoretical analyses and experimental results have consistently shown that for activated aromatic systems, electrophilic bromination can be highly regioselective. nih.gov The use of Lewis basic additives can sometimes enhance the electrophilicity of the bromine source, leading to improved reaction efficiency. organic-chemistry.org
Table 1: Examples of Electrophilic Bromination Conditions
| Brominating Agent | Solvent | Additive | Temperature | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | - | 0 °C to RT | mdpi.com |
| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | - | Not specified | organic-chemistry.org |
Directed Ortho-Metalation and Subsequent Halogenation Protocols
Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for the functionalization of aromatic compounds. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The ether oxygen of the benzyloxy group in 2-benzyloxynaphthalene can act as a DMG, directing lithiation specifically to the C1 position.
The process typically involves treating 2-benzyloxynaphthalene with a strong organolithium base, such as n-butyllithium or t-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom at the C1 position. unito.it This method provides excellent control over the regiochemistry, avoiding the formation of other isomers. researchgate.net
Halogen Exchange Reactions for C-Br Bond Formation
Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route for the formation of carbon-bromine bonds. doubtnut.com While more commonly used for the synthesis of alkyl halides, under certain conditions, they can be applied to aryl systems. This approach would typically involve the synthesis of an alternative 1-halo-2-benzyloxynaphthalene, such as the iodo or chloro derivative, followed by a substitution reaction with a bromide salt.
However, a more synthetically relevant approach in this context is the lithium-halogen exchange. harvard.eduprinceton.eduresearchgate.net This reaction involves treating an aryl halide (e.g., an aryl iodide) with an organolithium reagent to generate a new aryllithium species. harvard.edu For the synthesis of 2-benzyloxy-1-bromonaphthalene, one could envision a scenario starting from 1-iodo-2-benzyloxynaphthalene, which upon treatment with an organolithium reagent would form the 1-lithio-2-benzyloxynaphthalene intermediate. Subsequent quenching with a suitable bromine source would yield the desired product. The equilibrium of these reactions is often driven by the formation of a more stable organolithium species. princeton.edu
Methodologies for Benzyloxy Group Introduction at the Naphthalene C2 Position
The formation of the ether linkage is the second key aspect in the synthesis of this compound. This is most commonly achieved by reacting a suitable 2-naphthol (B1666908) precursor with a benzylating agent.
Williamson Ether Synthesis Variants Utilizing 2-Naphthol Precursors
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wvu.edumasterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound, this would involve the reaction of a 1-bromo-2-naphthoxide with a benzyl (B1604629) halide. The synthesis starts with the deprotonation of 1-bromo-2-naphthol (B146047) using a suitable base, such as sodium hydride or sodium hydroxide (B78521), to generate the more nucleophilic naphthoxide ion. wvu.educhemicalbook.commendelset.com This is followed by a nucleophilic substitution (SN2) reaction with a benzyl halide, typically benzyl bromide or benzyl chloride. masterorganicchemistry.comwikipedia.org
The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. byjus.com The choice of base and solvent can significantly impact the reaction rate and yield. masterorganicchemistry.com
Table 2: Typical Conditions for Williamson Ether Synthesis
| Naphthol Precursor | Base | Benzylating Agent | Solvent | Reference |
|---|---|---|---|---|
| 6-bromo-naphthalen-2-ol | Sodium hydride | Benzyl bromide | N,N-dimethylformamide | chemicalbook.com |
Transition-Metal-Catalyzed Etherification Approaches to Naphthyl Ethers
In recent years, transition-metal-catalyzed methods have emerged as powerful alternatives for the formation of C-O bonds, including the synthesis of aryl ethers. guidechem.comorganic-chemistry.org Palladium and copper-based catalysts are commonly employed for such transformations. lookchem.com These methods can offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to the classical Williamson ether synthesis.
For the synthesis of this compound, a transition-metal-catalyzed cross-coupling reaction could be envisioned between 1-bromo-2-naphthol and benzyl alcohol or a benzyl halide. While less common than the Williamson ether synthesis for this specific transformation, catalytic methods like the Buchwald-Hartwig etherification could potentially be applied. Furthermore, some transition-metal-free etherification protocols have also been developed. rsc.org Nickel-catalyzed etherification, sometimes enabled by photoredox catalysis, represents another modern approach. researchgate.net Dehydrative thioetherification catalyzed by transition metals also provides a conceptual parallel for C-O bond formation. chemrevlett.com
Protective Group Strategies for Phenolic Hydroxyls on Naphthalene Scaffolds
The benzyl group is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions, including those that are acidic or basic, and its susceptibility to cleavage by hydrogenolysis. agroipm.cnorganic-chemistry.org The formation of a benzyl ether from a phenolic hydroxyl group, such as in a naphthalenol, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a benzyl halide, such as benzyl bromide. numberanalytics.combeilstein-journals.org
The choice of base and solvent is critical in the Williamson ether synthesis to ensure high yields and minimize side reactions. numberanalytics.com Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). numberanalytics.comorganic-chemistry.org The selection of an appropriate solvent, such as dimethylformamide (DMF) or acetone (B3395972), can significantly influence the reaction rate and outcome. numberanalytics.com
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached through either convergent or divergent strategies, each with its own advantages. A convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is elaborated through different reaction pathways to yield a variety of related products.
Sequential Halogenation and Etherification Strategies
A common and straightforward approach to synthesizing this compound involves a two-step sequential process starting from 2-naphthol. google.comorgsyn.org
Bromination of 2-Naphthol: The first step is the regioselective bromination of 2-naphthol at the C1 position. This electrophilic aromatic substitution is typically carried out using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. google.comresearchgate.net The hydroxyl group of 2-naphthol is an activating group, directing the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance and electronic effects, the C1 position is highly favored for substitution. researchgate.net
Benzylation of 1-Bromo-2-naphthol: The resulting 1-bromo-2-naphthol is then subjected to O-benzylation. This is a classic Williamson ether synthesis where the phenolic hydroxyl group of 1-bromo-2-naphthol is deprotonated with a base to form the corresponding phenoxide. This nucleophile then displaces the bromide from benzyl bromide to form the desired this compound. numberanalytics.comthieme-connect.com
This sequential strategy is often preferred for its simplicity and the ready availability of the starting material, 2-naphthol.
Utilization of Pre-functionalized Naphthalene Building Blocks
Starting from 1-Bromonaphthalene (B1665260): If starting with 1-bromonaphthalene, a nucleophilic aromatic substitution or a more complex sequence involving, for example, a Buchwald-Hartwig amination followed by conversion of the amino group to a hydroxyl group, would be required to introduce the oxygen functionality at the C2 position. This is generally a less direct route compared to starting with 2-naphthol.
Starting from 2-Benzyloxynaphthalene: Alternatively, one could begin with 2-benzyloxynaphthalene and introduce the bromine atom at the C1 position. This would involve an electrophilic bromination reaction. The benzyloxy group is also an activating, ortho-, para-directing group, which would favor the introduction of bromine at the desired C1 position. researchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in Synthesis
Achieving high yields and selectivity in the synthesis of this compound is paramount for its practical application. thieme-connect.com This requires careful optimization of various reaction parameters, including the choice of solvent, catalyst, and other reagents.
Solvent Effects in this compound Synthesis
The solvent plays a crucial role in the Williamson ether synthesis step, influencing the solubility of the reactants and the rate of the SN2 reaction. numberanalytics.com
| Solvent | Dielectric Constant (ε) | General Characteristics | Impact on Williamson Ether Synthesis |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic | Excellent solvent for dissolving ionic intermediates (alkoxides) and promoting SN2 reactions. |
| Acetone | 20.7 | Polar aprotic | Good alternative to DMF, often used with weaker bases like K₂CO₃. |
| Acetonitrile | 37.5 | Polar aprotic | Can be effective, but may be less suitable for certain base combinations. |
| Tetrahydrofuran (THF) | 7.6 | Less polar aprotic | May result in slower reaction rates compared to more polar solvents. |
Table 1: Common Solvents for Williamson Ether Synthesis
Polar aprotic solvents like DMF are generally preferred as they can effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. numberanalytics.com
Catalyst and Reagent Screening for Optimized Conversion
The choice of base and the potential use of a phase-transfer catalyst are critical for optimizing the benzylation of 1-bromo-2-naphthol. researchgate.netresearchgate.netfrancis-press.com
| Base | pKa of Conjugate Acid | Strength | Typical Use |
| Sodium Hydride (NaH) | ~35 | Strong | Used for complete and irreversible deprotonation of phenols. |
| Sodium Hydroxide (NaOH) | ~15.7 | Strong | Effective and inexpensive, often used in aqueous or biphasic systems. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Moderate | A milder base, often used in polar aprotic solvents like acetone or DMF. |
Table 2: Common Bases for Williamson Ether Synthesis
For the benzylation of 1-bromo-2-naphthol, a moderately strong base like potassium carbonate in DMF is often sufficient to achieve high yields. thieme-connect.com Stronger bases like sodium hydride can also be used, but may require stricter anhydrous conditions.
Temperature and Pressure Control in Reaction Regimes
The conditions under which the electrophilic bromination of 2-benzyloxynaphthalene is conducted are crucial for directing the substitution to the C-1 position and for managing the reaction rate and preventing side reactions. Temperature is the most significant of these parameters, while pressure generally plays a secondary role in typical laboratory syntheses.
Temperature
Temperature control is fundamental in the bromination of naphthalene derivatives as it directly influences both the reaction rate and the regioselectivity of the substitution. The benzyloxy group at the C-2 position is an activating ortho-, para-director. In the case of 2-substituted naphthalenes, this directs incoming electrophiles primarily to the C-1 (ortho) and C-3 (ortho) positions. The C-1 position is generally favored electronically and sterically.
Research on the bromination of the parent naphthalene molecule provides significant insight into the role of temperature. In the gas-phase bromination of naphthalene, the ratio of 1-bromonaphthalene to 2-bromonaphthalene (B93597) is highly dependent on the reaction temperature. researchgate.net It was observed that between 300°C and 500°C, the proportion of the 2-bromo isomer increases substantially with rising temperature. researchgate.net At lower temperatures, electrophilic substitution is the dominant mechanism, favoring the alpha-position (C-1), whereas at higher temperatures, radical substitution mechanisms can become more prevalent, altering the isomer distribution. researchgate.net
For the synthesis of this compound, the reaction is an electrophilic aromatic substitution. Elevated temperatures generally increase the reaction rate. However, excessively high temperatures can lead to a decrease in selectivity and the formation of undesired polybrominated byproducts. Conversely, very low temperatures might render the reaction impractically slow. For many electrophilic aromatic brominations, reactions are conducted at or below room temperature to control the exothermicity and improve selectivity. For instance, a method for synthesizing 1-bromonaphthalene from naphthalene, hydrobromic acid, and hydrogen peroxide maintains a temperature of 40-45°C. patsnap.com In contrast, some reactions on substituted naphthalenes are performed at very low temperatures, such as -78°C, to control reactivity during steps like lithium-halogen exchange. epo.org
The following table, based on findings from the bromination of naphthalene, illustrates the critical influence of temperature on isomer formation, a principle that extends to its derivatives.
Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Bromination
| Temperature Range (°C) | Predominant Isomer | Observations | Supporting Evidence |
|---|---|---|---|
| 85 - 215 (liquid phase, no catalyst) | 1-Bromonaphthalene | The amount of 2-bromonaphthalene formed is small but increases with temperature. | researchgate.net |
| 250 - 300 (gas phase) | 1-Bromonaphthalene | A small amount of 2-bromonaphthalene is formed. | researchgate.net |
| 300 - 500 (gas phase) | Mixture of Isomers | The amount of 2-bromonaphthalene increases rapidly with temperature. | researchgate.net |
Pressure
For most liquid-phase bromination reactions carried out in standard laboratory glassware, the reaction is conducted at atmospheric pressure. Pressure control does not typically play a significant role in influencing the reaction outcome unless gaseous reagents are used or the reaction is performed in a sealed vessel (autoclave) to allow for temperatures above the solvent's boiling point.
Pressure becomes a critical parameter in other types of reactions involving naphthalene derivatives, such as catalytic hydrogenolysis. For example, the cleavage of a benzyl ether from a naphthalene ring has been performed using a hydrogen pressure of 55 psi. semanticscholar.org However, for the direct bromination of 2-benzyloxynaphthalene, manipulation of pressure is not a standard technique for controlling selectivity or reaction rate. The focus remains on optimizing temperature, catalyst, and solvent choice. msu.educhemistrystudent.com
Reactivity and Mechanistic Investigations of 2 Benzyloxy 1 Bromonaphthalene
Cross-Coupling Reactions of 2-Benzyloxy-1-bromonaphthalene
Palladium-catalyzed cross-coupling reactions provide a versatile platform for the construction of carbon-carbon bonds, and aryl bromides like this compound are common substrates. The presence of the bulky benzyloxy group at the C2 position introduces significant steric hindrance around the reaction center and also imparts electron-donating character to the aromatic system, both of which influence the compound's reactivity.
Suzuki-Miyaura Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance. wikipedia.org
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex (e.g., Pd(0)L₂). libretexts.org This step involves the cleavage of the C-Br bond of this compound and the formation of a new organopalladium(II) species. This is often the rate-determining step of the cycle. libretexts.org The reactivity of aryl halides typically follows the order I > Br > Cl. libretexts.org For an electron-rich substrate like this compound, the oxidative addition step can be slower compared to electron-poor or unsubstituted aryl bromides, often requiring more reactive catalysts or higher temperatures. libretexts.orgnih.gov
Transmetalation: The organopalladium(II) complex then reacts with a boronate species, which is formed by the activation of the boronic acid or ester with a base. wikipedia.org During transmetalation, the organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The exact mechanism of this step can vary, but it is a critical stage where the new C-C bond is poised to form. wikipedia.orguea.ac.uk
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) center are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The steric bulk introduced by the ortho-benzyloxy group and the incoming aryl group from the boronic acid partner can influence the rate of this step.
While no specific mechanistic studies for this compound are prominently reported, insights can be drawn from related systems. For instance, computational studies on aryl bromides suggest that oxidative addition can occur from a monoligated palladium complex, PdL, especially under catalytic conditions where ligand concentration is low. chemrxiv.org
The choice of ligand coordinated to the palladium center is critical for a successful Suzuki-Miyaura coupling, as it influences catalyst stability, activity, and selectivity. jocpr.com
Reactivity: For challenging substrates like electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often essential. jocpr.com Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) developed by the Buchwald group can significantly accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, allowing the reaction to proceed under milder conditions. libretexts.orgnih.gov While simple ligands like triphenylphosphine (B44618) (PPh₃) can be effective, they often require higher catalyst loadings or temperatures for less reactive substrates.
Regioselectivity: For this compound, the C-Br bond is the only leaving group for the Suzuki coupling, so regioselectivity issues related to multiple leaving groups are not a concern. The reaction will selectively form the C-C bond at the C1 position.
Enantioselectivity: While this compound itself is achiral, the product of its coupling with an ortho-substituted arylboronic acid can result in an atropisomeric biaryl, a molecule with axial chirality. Achieving enantioselectivity in such cases requires the use of chiral ligands. For example, studies on the asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates have shown that chiral polymer ligands can induce high enantioselectivities, leading to the formation of specific atropisomers. rsc.org Although no such studies have been specifically reported for this compound, these findings suggest that an asymmetric synthesis of its biaryl derivatives is theoretically feasible with the appropriate chiral ligand design.
While a comprehensive study detailing the scope of boronic acid and ester partners for this compound is not extensively documented in peer-reviewed literature, the general versatility of the Suzuki-Miyaura reaction allows for predictions. The reaction is known to be compatible with a wide array of organoboron reagents. nih.gov
This includes:
Arylboronic acids: Both electron-rich and electron-poor arylboronic acids are typically effective coupling partners.
Heteroarylboronic acids: Boronic acids based on heterocycles like pyridine, thiophene, and indazole are also widely used, enabling the synthesis of complex hetero-biaryl structures. nih.gov
Vinylboronic acids and esters: These reagents can be used to introduce alkenyl groups. nih.gov
Alkylboron reagents: While historically more challenging, recent advances have enabled the coupling of sp³-hybridized alkylboron compounds. acs.org
Due to the lack of specific data for this compound, the following table provides an illustrative example of the conditions used for the closely related substrate, 2-bromonaphthalene (B93597), demonstrating the typical scope.
| Boronic Acid Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|
| p-Methoxyboronic acid | Pd(OAc)₂ / DavePhos | CsF / H₂O (additive) | 93% | rsc.org |
| 4-Dimethylaminophenylboronic acid | Pd(OAc)₂ / DavePhos | CsF / H₂O (additive) | 26% (solid-state) | rsc.org |
| Cyclopropyl-B(dan) | Pd(PPh₃)₄ | t-BuOK / 1,4-Dioxane | 54% | chemrxiv.org |
Ligand Effects on Reactivity, Regioselectivity, and Enantioselectivity
Sonogashira Coupling Reactions
The Sonogashira coupling is a fundamental reaction for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.
The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). libretexts.org
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of this compound to a Pd(0) species, followed by transmetalation and reductive elimination. wikipedia.org
Copper Cycle: The copper co-catalyst plays a crucial role by reacting with the terminal alkyne in the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide intermediate. libretexts.org This copper acetylide is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the arylpalladium(II) complex. This synergistic action allows the reaction to proceed under much milder conditions than early copper-free methods. libretexts.org
The efficiency of the Sonogashira reaction is highly dependent on the ligand system. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. libretexts.org For less reactive aryl bromides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity. libretexts.orgnih.gov
While the copper co-catalyst is a hallmark of the traditional Sonogashira reaction, its presence can sometimes lead to the undesirable side reaction of oxidative alkyne homocoupling (Glaser coupling). This has driven the development of copper-free Sonogashira protocols, which typically require a different choice of base or a more specialized ligand system to facilitate the direct reaction between the alkyne and the palladium complex. organic-chemistry.org For a substrate like this compound, successful Sonogashira coupling would likely require carefully optimized conditions, potentially involving an active palladium/phosphine catalyst system and a suitable amine base, with or without a copper(I) co-catalyst depending on the desired outcome and tolerance for homocoupling byproducts. sci-hub.se
Versatility with Various Terminal Alkyne Substrates
The Sonogashira reaction demonstrates broad functional group tolerance, allowing for the coupling of this compound with a diverse range of terminal alkynes. nrochemistry.com While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of the Sonogashira coupling suggest its applicability to various alkyne substrates. The reactivity of the aryl halide follows the general trend of I > OTf > Br > Cl. nrochemistry.com
Table 1: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Substrate | Catalyst System | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Diisopropylamine | 2-Benzyloxy-1-(phenylethynyl)naphthalene |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / Diisopropylamine | 2-Benzyloxy-1-(hex-1-yn-1-yl)naphthalene |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Diisopropylamine | 2-Benzyloxy-1-((trimethylsilyl)ethynyl)naphthalene |
Heck Reactions for Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govfrontiersin.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. nih.govfrontiersin.org
Investigation of Olefin Substrate Versatility
The Heck reaction is known for its tolerance of a wide array of functional groups on both the aryl halide and the olefin partner. princeton.edu Research on the Heck reaction with 2-bromonaphthalene and various olefins, such as ethyl crotonate, provides insight into the potential reactivity of this compound. nih.govfrontiersin.org Both electron-rich and electron-poor olefins can typically be used, leading to the formation of the corresponding arylated products. beilstein-journals.org
Table 2: Potential Heck Coupling Reactions with this compound
| Entry | Olefin Substrate | Catalyst | Base | Product |
| 1 | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Ethyl (E)-3-(2-(benzyloxy)naphthalen-1-yl)acrylate |
| 2 | Styrene | Pd(OAc)₂ | K₂CO₃ | (E)-1-(2-(benzyloxy)naphthalen-1-yl)-2-phenylethene |
| 3 | 1-Octene | Pd(OAc)₂ | NaOAc | 1-((E)-oct-1-en-1-yl)-2-(benzyloxy)naphthalene |
Kumada, Negishi, and Stille Coupling Reactions
These palladium- or nickel-catalyzed cross-coupling reactions are fundamental methods for the formation of carbon-carbon bonds, each utilizing a different organometallic reagent.
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the coupling partner. organic-chemistry.orgambeed.com It was one of the first transition-metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.orgkyoto-u.ac.jp While powerful, its application can be limited by the high reactivity of Grignard reagents towards certain functional groups. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent. nih.gov A key advantage of the Negishi coupling is the generally higher functional group tolerance of organozinc reagents compared to Grignard reagents. nih.gov The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination. illinois.edu
Stille Coupling: This reaction involves the use of an organotin (organostannane) reagent. wikipedia.orgthieme.de Organostannanes are known for their stability to air and moisture, and many are commercially available. wikipedia.org The reaction is tolerant of a wide variety of functional groups. thieme.de
While specific examples of these reactions with this compound were not found, its nature as an aryl bromide makes it a suitable substrate for these transformations. For instance, studies on the cross-coupling of 1-bromonaphthalene (B1665260) with n-BuLi researchgate.net and other aryl bromides rug.nl demonstrate the feasibility of such reactions on the naphthalene (B1677914) scaffold.
Amination Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgcatalysis.blognumberanalytics.com This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgcatalysis.blog
Development of Catalytic Systems for C-N Bond Formation
The success of the Buchwald-Hartwig amination relies heavily on the development of sophisticated catalytic systems. These systems typically consist of a palladium precursor, a phosphine ligand, and a base. catalysis.blogorganic-chemistry.org
Palladium Precursors: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. catalysis.blog
Ligands: The choice of ligand is crucial for the reaction's efficiency. Early systems used simple triarylphosphines like P(o-tolyl)₃. wikipedia.org However, the development of sterically hindered and electron-rich biaryl phosphine ligands, such as those introduced by Buchwald, and bidentate ligands like BINAP and DPPF, significantly expanded the scope of the reaction to include primary amines and less reactive aryl chlorides. wikipedia.org
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). catalysis.blog
The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgopenstax.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be activated by strongly electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orgopenstax.orgkhanacademy.org
The generally accepted mechanism for SNAr is an addition-elimination process. scribd.comyoutube.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com
Given that the benzyloxy group is not a strong electron-withdrawing group, this compound is not expected to be highly reactive towards SNAr under standard conditions. The presence of the bromo and benzyloxy substituents does not sufficiently activate the naphthalene ring for nucleophilic attack in the absence of a strong base or other activating conditions. Therefore, SNAr reactions with this compound are generally not a favorable pathway.
Direct Displacement of Bromide at the Naphthalene C1 Position
The direct displacement of the bromide at the C1 position of the naphthalene ring by a nucleophile is a key reaction of this compound. This transformation generally proceeds through an addition-elimination mechanism, characteristic of S NAr reactions. uomustansiriyah.edu.iq In this process, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. uomustansiriyah.edu.iq The aromaticity of the naphthalene ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq Subsequently, the bromide ion is eliminated, restoring the aromatic system and yielding the substituted product. uomustansiriyah.edu.iq
The feasibility of this direct displacement is dependent on several factors, including the strength of the nucleophile and the reaction conditions. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups on the aromatic ring can facilitate the reaction. uomustansiriyah.edu.iqbyjus.com
Impact of the Benzyloxy Substituent on SNAr Reactivity
The benzyloxy group at the C2 position of the naphthalene ring plays a crucial role in modulating the reactivity of the C1-bromo position towards nucleophilic attack. The oxygen atom of the benzyloxy group possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This electron-donating effect increases the electron density of the naphthalene ring, which generally deactivates the ring towards nucleophilic attack. byjus.comiscnagpur.ac.in
However, the position of the substituent is critical. For an S NAr reaction to be significantly enhanced, electron-withdrawing groups are typically required at the ortho or para positions to the leaving group. libretexts.org These groups help to stabilize the negative charge of the intermediate carbanion through resonance. libretexts.org In the case of this compound, the benzyloxy group is ortho to the bromine atom. While it is an electron-donating group by resonance, its inductive effect (due to the electronegativity of the oxygen atom) can also influence the reactivity. Substituents in the meta position have a much smaller effect on reactivity. libretexts.org
In some contexts, groups like methoxy (B1213986) and benzyloxy can act as nucleofuges (leaving groups) themselves in cation radical-accelerated nucleophilic aromatic substitution reactions. acs.org This highlights the complex role that such substituents can play, depending on the specific reaction mechanism at play.
Radical Reactions and Single Electron Transfer Processes
Beyond traditional polar reactions, this compound can also participate in reactions involving radical intermediates, often initiated by light or a single electron transfer (SET) process.
Photoinduced Reactions and Their Mechanistic Details
Photoinduced reactions offer a powerful method for the transformation of aryl halides. Upon irradiation, typically with UV light, this compound can undergo homolytic cleavage of the C-Br bond to generate a naphthyl radical and a bromine radical. wisconsin.edu The resulting naphthyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.
One common pathway for the photogenerated radical is hydrogen atom abstraction from the solvent or another hydrogen donor, leading to the formation of 2-benzyloxynaphthalene. Another possibility is the involvement in photoinduced DNA interstrand cross-linking (ICL). Studies on similar bifunctional naphthalene compounds have shown that photogenerated naphthalenylmethyl radicals can be transformed into the corresponding cations, which then alkylate DNA bases. wisconsin.edu The substituents on the naphthalene ring can significantly affect the rate and efficiency of such processes. wisconsin.edu
The mechanism of these photoinduced reactions can also involve charge transfer processes. For instance, steady-state and flash photolysis studies have shown that charge transfer between an excited state of a naphthalene derivative and a halide can occur, leading to in-cage reactions via concerted electron transfer and carbon-halogen bond cleavage. rsc.org
Reductive Dehalogenation Pathways and Conditions
Reductive dehalogenation is a process where the bromine atom is replaced by a hydrogen atom. This can be achieved through various radical-mediated pathways. One method involves the use of a radical initiator, such as di-tert-butyl peroxide, in the presence of a hydrogen donor like 2-propanol. organic-chemistry.org This process is believed to proceed through a single electron transfer (SET) mechanism. organic-chemistry.org
Another approach involves base-promoted homolytic aromatic substitution (BHAS) conditions. In some cases, alongside the desired cyclized product, a hydrodehalogenated product is also observed. researchgate.netdiva-portal.org For instance, in iron-catalyzed photoredox reactions, the aryl halide can be activated by α-aminoalkyl radicals, leading to either C-C bond formation or reductive dehalogenation. researchgate.netdiva-portal.org The ratio of these products can be influenced by the reaction conditions, including the choice of base and sacrificial electron donor. diva-portal.org
Furthermore, transition-metal-free hydrogenation of aryl halides can be promoted by bases using aldehydes or alcohols as the hydrogen source. organic-chemistry.org Radical trapping experiments in these systems indicate a radical mechanism. organic-chemistry.org
Homolytic Aromatic Substitution (HAS) Processes
Homolytic aromatic substitution (HAS) involves the substitution of a leaving group on an aromatic ring by a radical species. acs.org In the context of this compound, this could involve the intramolecular cyclization of a tethered aryl group, a process often promoted by a base and sometimes initiated by light. diva-portal.orgacs.org
Base-promoted homolytic aromatic substitution (BHAS) reactions have been established as a method for C-C bond formation. diva-portal.org These reactions can be driven by heat, microwave irradiation, or, more recently, by visible light in the presence of a photoredox catalyst. diva-portal.orgrsc.org For instance, an iron(III)-NHC complex has been used to catalyze BHAS reactions under green light irradiation, using tributylamine (B1682462) as a sacrificial electron donor and potassium carbonate as a base. researchgate.netnih.gov In these systems, the aryl halide is not directly reduced by the excited photocatalyst. Instead, it is activated by α-aminoalkyl radicals formed from the reductive quenching of the photocatalyst. researchgate.netdiva-portal.org This allows for milder reaction conditions that can tolerate a wider range of functional groups. diva-portal.org A study involving a bromonaphthalene-containing substrate demonstrated the applicability of these methods to naphthalene systems. diva-portal.org
Metal-Catalyzed Transformations Beyond Traditional Cross-Coupling
While traditional cross-coupling reactions like Suzuki-Miyaura are important, this compound can also participate in a variety of other metal-catalyzed transformations. These reactions often offer alternative pathways for C-C and C-heteroatom bond formation.
Recent advancements have explored the coupling of transition-metal catalysis with electrochemistry. For example, alternating current (AC) has been used to assist nickel-catalyzed amination, etherification, and esterification of aromatic bromides. acs.orgresearchgate.net These AC-assisted reactions have shown higher yields and selectivity compared to direct current (DC) experiments. acs.orgresearchgate.net The mechanism is thought to involve both reduction and oxidation processes that sustain the catalytic cycle, potentially facilitating rate-limiting steps like reductive elimination or oxidative addition. acs.orgresearchgate.net
Nickel-catalyzed electrochemical C(sp²)–C(sp³) cross-coupling reactions have also been developed, where aryl bromides like 2-bromonaphthalene can be coupled with benzylic trifluoroborates. chemrxiv.org These reactions proceed under redox-neutral conditions in an undivided cell, highlighting the utility of electrochemistry in forging new carbon-carbon bonds. chemrxiv.org
Furthermore, cobalt-catalyzed electrochemical C-H annulation with allenes has been demonstrated for the synthesis of atropochiral compounds. acs.org Naphthyl substrates have been shown to be suitable for this transformation, leading to products with high enantioselectivity. acs.org This method showcases the potential for late-stage functionalization and the creation of chiral molecules.
The following table provides a summary of some metal-catalyzed reactions involving naphthalene-based substrates, illustrating the scope of these modern synthetic methods.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Yield (%) | Reference |
| NiCl₂·glyme / dtbbpy | Electrochemical C(sp²)–C(sp³) Cross-Coupling | 2-Bromonaphthalene | C-C coupled product | 43-84 | chemrxiv.org |
| Co(OAc)₂·4H₂O / Chiral Ligand | Electrochemical C-H Annulation | Naphthyl amide | Atropochiral product | 81-97 | acs.org |
| Ni catalyst / AC | Amination/Etherification/Esterification | Bromobenzene (as model) | C-N/C-O coupled products | 61-74 (Amination) | acs.orgresearchgate.net |
| [Pd-PEPPSI-IPr] / tBuLi | Direct Cross-Coupling of two Aryl Bromides | 2-Bromonaphthalene | Unsymmetrical biaryl | 83 | rug.nl |
These examples underscore the expanding toolkit available to chemists for the functionalization of aryl halides like this compound, moving beyond traditional methods to embrace electrochemical and novel catalytic approaches.
Carbonylation Reactions for Ester and Ketone Synthesis
The presence of a bromine atom at the C1 position of this compound allows for its use in palladium-catalyzed carbonylation reactions, a powerful method for introducing carbonyl functionalities. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by carbon monoxide (CO) insertion into the resulting palladium-carbon bond to form an acyl-palladium intermediate. This intermediate can then be intercepted by various nucleophiles to yield a range of carboxylic acid derivatives. diva-portal.org
For the synthesis of esters (alkoxycarbonylation), an alcohol is used as the nucleophile. The general transformation converts the aryl bromide into an aryl ester. While specific studies on this compound are not abundant, the carbonylation of structurally similar compounds like 6-methoxy-2-bromonaphthalene has been documented. In one instance, the Grignard reagent of 6-methoxy-2-bromonaphthalene was carbonated to produce 6-methoxy-2-naphthoic acid, which was subsequently esterified. google.com Modern palladium-catalyzed methods offer a more direct route. For example, the palladium-catalyzed carbonylation of aryl bromides in the presence of an alcohol and a base is a standard procedure for ester synthesis. thieme-connect.deacs.org Based on these established protocols, this compound is expected to react with carbon monoxide and an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand to afford the corresponding methyl or ethyl 2-benzyloxy-1-naphthoate.
Similarly, ketones can be synthesized by using organometallic reagents as nucleophiles in a carbonylative coupling. For instance, the palladium-catalyzed reaction of an aryl bromide, carbon monoxide, and an organoboron compound (a carbonylative Suzuki-Miyaura coupling) yields an aryl ketone. acs.org This would allow for the synthesis of a variety of 1-acyl-2-benzyloxynaphthalene derivatives from this compound.
Table 1: Representative Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides
| Starting Material | Nucleophile | Catalyst/Ligand | Product Type |
| Aryl Bromide | Alcohol/CO | Pd(OAc)₂/XantPhos | Aryl Ester |
| Aryl Bromide | Amine/CO | Pd(OAc)₂/XantPhos | Aryl Amide |
| Aryl Bromide | Boronic Acid/CO | Pd(acac)₂/cataCXium AHI | Aryl Ketone |
This table presents generalized conditions for the carbonylation of aryl bromides, which are applicable to this compound. acs.org
Dearomatization Reactions and Their Synthetic Utility
Dearomatization reactions transform flat aromatic compounds into three-dimensional cyclic structures, providing rapid access to complex molecular scaffolds. Naphthol derivatives, which can be obtained from this compound via debenzylation, are excellent substrates for oxidative dearomatization. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are frequently employed for this purpose due to their mildness and high selectivity. nih.govarkat-usa.orgsioc-journal.cn
The reaction of a β-naphthol derivative with a hypervalent iodine(III) reagent in the presence of a suitable nucleophile can lead to the formation of β-naphthalenones. researchgate.netresearchgate.net For instance, the catalyst-free intermolecular dearomatization of β-naphthols with a nitrooxylating hypervalent iodine reagent yields nitrooxylated β-naphthalenones, which are valuable building blocks. researchgate.net The synthetic utility of this transformation lies in the creation of a quaternary carbon stereocenter at the C1 position, generating valuable intermediates for the synthesis of natural products and bioactive molecules. nih.gov
Another approach involves a palladium-catalyzed three-component dearomatization. For example, bromoarenes like 2-bromonaphthalene can react with malonates and diazo compounds in the presence of a palladium catalyst to yield dearomatized products. rsc.org This strategy allows for the construction of complex spirocyclic or fused-ring systems from simple aromatic precursors.
Table 2: Hypervalent Iodine Reagents in Phenol Dearomatization
| Reagent | Abbreviation | Common Application |
| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclizations, quinol synthesis |
| Phenyliodine bis(trifluoroacetate) | PIFA | Potent oxidant for dearomatization |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols and phenols |
This table lists common hypervalent iodine reagents used in the dearomatization of phenolic compounds, the precursors to which can be derived from this compound. nih.govarkat-usa.org
C-H Activation and Functionalization Strategies
Direct C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized substrates. For this compound, C-H bonds on the naphthalene core and the benzyl (B1604629) group are potential sites for such reactions. Transition metals like rhodium and palladium are preeminent catalysts for these transformations. nih.govrsc.org
Chelation-assisted C-H activation often provides high levels of regioselectivity. In this compound, the ether oxygen could act as a directing group to facilitate ortho-C-H activation at the C3 position. Rhodium(III) catalysts, such as [RhCp*Cl₂]₂, are particularly effective for such transformations, often coupling the C-H activated intermediate with alkenes or alkynes. beilstein-journals.org While specific examples with this compound are scarce, studies on related systems like naphthoquinones have shown that rhodium catalysis can achieve selective C-H iodination at the C5 position. researchgate.net
Palladium-catalyzed C-H activation offers complementary reactivity. For example, Pd-catalyzed direct arylation can functionalize arene C-H bonds. The annulative π-extension of 1,8-dibromonaphthalene (B102958) to form fluoranthenes proceeds through an intermolecular C-H arylation followed by an intramolecular C-H coupling, demonstrating the potential for C-H activation on bromonaphthalene systems. beilstein-journals.org Achieving selectivity in C-H activation on a substrate with multiple potential sites like this compound remains a significant challenge, often requiring careful tuning of catalysts, ligands, and reaction conditions. nih.gov
Functional Group Interconversions Involving the Benzyloxy Moiety
Selective Deprotection Strategies (e.g., Hydrogenolysis, Acidic/Basic Cleavage)
The benzyl group is a common and robust protecting group for alcohols, and its selective removal from this compound to unmask the 2-naphthol (B1666908) is a key synthetic transformation.
Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as the only byproduct. However, the presence of the bromine atom on the naphthalene ring presents a challenge, as aryl halides can also be reduced (hydrodehalogenation) under these conditions. researchgate.net Careful selection of catalyst and reaction conditions, or the use of hydrogen transfer reagents like 1,4-cyclohexadiene, can sometimes achieve selectivity. organic-chemistry.org
Acidic/Basic Cleavage: Strong acids such as boron trichloride (B1173362) (BCl₃) or hydrobromic acid (HBr) can cleave benzyl ethers. google.com This method is suitable for substrates that can tolerate acidic conditions. For instance, BCl₃ is known to effect chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org Basic conditions are generally not effective for cleaving simple benzyl ethers.
Oxidative Cleavage: Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the deprotection of certain benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers. Simple benzyl ethers can also be cleaved with DDQ under photoirradiation. organic-chemistry.org
Table 3: Common Deprotection Methods for Benzyl Ethers
| Method | Reagents | Advantages | Potential Issues with Substrate |
| Hydrogenolysis | H₂, Pd/C | Clean, high-yielding | Concurrent hydrodehalogenation of C-Br bond |
| Acidic Cleavage | BCl₃, HBr | Effective for acid-stable molecules | Harsh conditions, potential side reactions |
| Oxidative Cleavage | DDQ | Selective for electron-rich benzyl ethers | Requires specific benzyl ether types or photo-conditions |
This table summarizes major strategies for the deprotection of the benzyloxy group, with considerations specific to this compound.
Rearrangement Reactions (e.g., Claisen Rearrangement)
Rearrangement reactions provide a powerful means to restructure a carbon skeleton. For this compound, the most relevant rearrangement is the Claisen rearrangement, which would proceed after deprotection and subsequent allylation to form an allyl 1-bromo-2-naphthyl ether. The Claisen rearrangement is a smolecule.comsmolecule.com-sigmatropic rearrangement of an allyl aryl ether that typically requires heat to proceed. libretexts.org
Upon heating, allyl 1-bromo-2-naphthyl ether would rearrange to form 1-allyl-1-bromo-naphthalen-2(1H)-one. This intermediate cyclohexadienone would then tautomerize to the more stable aromatic phenol, yielding 1-bromo-3-allyl-2-naphthol. The reaction effectively transfers the allyl group from the ether oxygen to the C3 position of the naphthalene ring.
The use of Lewis acid catalysts, such as bismuth triflate (Bi(OTf)₃) or copper(II) complexes, can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at lower temperatures and often with improved yields and selectivities. rsc.orgresearchgate.netrsc.org Catalytic enantioselective versions of the aromatic Claisen rearrangement of allyl 2-naphthyl ethers have been developed, demonstrating the potential to introduce chirality during this rearrangement step. rsc.orgrsc.org
Applications of 2 Benzyloxy 1 Bromonaphthalene in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Precursor
The utility of 2-benzyloxy-1-bromonaphthalene stems from the orthogonal reactivity of its two key functional groups. The carbon-bromine bond at the 1-position is a prime site for metal-catalyzed cross-coupling reactions or conversion to organometallic reagents. Simultaneously, the benzyloxy group at the 2-position serves as a stable protecting group for the naphthol hydroxyl function, which can be selectively removed under specific conditions to allow for further functionalization.
This compound is an excellent starting material for creating a variety of substituted naphthalene (B1677914) derivatives. The bromine atom can be readily displaced or used in coupling reactions to introduce a wide array of substituents. For instance, related compounds like 2-(benzyloxy)-6-bromonaphthalene (B1268600) undergo N-arylation reactions, demonstrating the utility of the bromo-benzyloxy-naphthalene core in building more complex molecular frameworks. nih.gov The benzyloxy group can be later deprotected to reveal a hydroxyl group, which can then participate in etherifications, esterifications, or serve as a directing group in subsequent electrophilic substitutions. This stepwise functionalization allows for the regioselective synthesis of polysubstituted naphthalenes, which are key components in many natural products and pharmaceuticals. uni-muenchen.de A key transformation is its conversion to [2-(Benzyloxy)-1-naphthyl]boronic acid, a downstream product that opens the door to a vast range of further coupling reactions. molbase.com
The presence of the bromine atom makes this compound a key substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures. uni-muenchen.de These reactions are fundamental in modern organic chemistry for constructing the carbon-carbon bond that links two aromatic rings. Biaryl motifs are prevalent in natural products, pharmaceuticals, and advanced materials. rug.nl
A significant application is in the synthesis of complex natural product analogs. For example, a derivative of this compound has been used in a palladium-catalyzed Suzuki coupling to synthesize simplified analogs of the anti-HIV alkaloid michellamine B. wiley.com In this synthesis, the bromonaphthalene derivative is coupled with a naphthaleneboronic acid to create the challenging atropisomeric biaryl linkage characteristic of the michellamine family. wiley.com
The efficiency of these coupling reactions can be fine-tuned by selecting appropriate catalysts, ligands, and reaction conditions, as shown in the model reaction data below for the synthesis of sterically hindered biaryls. researchgate.net
| Entry | Catalyst (mol%) | Ligand | Additive | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | PPh₃ | CuOAc | DMF | 31 | researchgate.net |
| 2 | Pd(OAc)₂ (5) | PPh₃ | CuI | DMF | 50 | researchgate.net |
| 3 | Pd(OAc)₂ (5) | PPh₃ | CuCl | DMF | 64 | researchgate.net |
| 4 | Pd(OAc)₂ (5) | BIPHEP | CuCl | DMF | 95 | researchgate.net |
This compound is also a precursor for building fused heterocyclic systems, which are common scaffolds in biologically active molecules. One such class of compounds is the dihydronaphthofurans. A general synthetic strategy involves the treatment of a bromonaphthalene derivative with n-butyl lithium to perform a lithium-halogen exchange, creating a highly reactive organolithium intermediate. rsc.org This intermediate can then be reacted with an appropriate electrophile, such as dimethylformamide (DMF), to induce an intramolecular cyclization, yielding the fused dihydronaphthofuran ring system. rsc.org The 1-bromo-2-benzyloxy substitution pattern is ideal for such transformations, as the lithiation at the 1-position is efficient, and the adjacent oxygen functionality can direct and facilitate the subsequent ring-closing step.
Synthesis of Substituted Biaryls and Oligomers
Contributions to Specialized Materials Science Precursors
The unique electronic and structural properties of the naphthalene core make its derivatives, including this compound, valuable intermediates in materials science.
The parent compound, 2-bromonaphthalene (B93597), is a known intermediate for constructing semiconducting molecules and oligomers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. ossila.com The introduction of a benzyloxy group, as in this compound, adds a valuable point of modification. The benzyloxy group can tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material and can be used to attach other functional groups that enhance properties like solubility, morphology, or self-assembly. ossila.com The bromo-functionality allows the incorporation of this naphthalene building block into larger conjugated polymer or oligomer systems through cross-coupling reactions.
The benzyloxy group is a well-established moiety in the design of liquid crystalline materials. mdpi.comnih.gov Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are crucial for display technologies. researchgate.net The synthesis of rod-like (calamitic) liquid crystals often involves combining a rigid aromatic core with flexible terminal chains.
Research has demonstrated that attaching a terminal benzyloxy group to a rigid molecular core is an effective strategy for inducing and stabilizing liquid crystalline phases, particularly the smectic A (SmA) phase. mdpi.comnih.govresearchgate.net this compound represents an ideal precursor for such molecules. The rigid naphthalene core provides the necessary structural anisotropy, while the benzyloxy group promotes the desired mesomorphic behavior. The bromine atom serves as a reactive handle to couple the naphthalene unit to other aromatic rings, extending the rigid core to achieve the required aspect ratio for liquid crystal formation.
| Compound | Alkyloxy Chain Length (n) | Phase Transition (°C) | Mesophase Observed | Reference |
|---|---|---|---|---|
| I₆ | 6 | Cr → 132.5 → SmA → 135.5 → Iso | Smectic A (SmA) | mdpi.comresearchgate.net |
| I₈ | 8 | Cr → 129.2 → SmA → 129.8 → Iso | Smectic A (SmA) | mdpi.comresearchgate.net |
| I₁₆ | 16 | Cr → 119.5 → SmA → 122.3 → Iso | Smectic A (SmA) | mdpi.comresearchgate.net |
| Cr = Crystal, SmA = Smectic A, Iso = Isotropic Liquid |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules. Through the application of various NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 2-benzyloxy-1-bromonaphthalene can be achieved.
Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. Analysis of a reported spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) groups, as well as the benzylic methylene (B1212753) protons. rsc.org
The protons on the naphthalene ring system typically appear in the downfield region, influenced by the aromatic ring current and the electron-withdrawing effect of the bromine atom and the electron-donating benzyloxy group. The protons of the benzyl group also resonate in the aromatic region, while the benzylic methylene protons (-CH₂-) are characteristically found further upfield. rsc.org The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton, confirming the substitution pattern of the naphthalene core.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Naphthalene H | 7.97 | d | 8.4 |
| Naphthalene H | 7.79 | d | 8.0 |
| Naphthalene H | 7.70 | d | 8.8 |
| Naphthalene H | 7.53–7.47 | m | |
| Naphthalene H | 7.43–7.29 | m | |
| Benzyl H | 7.53–7.47 | m | |
| Benzyl H | 7.43–7.29 | m | |
| Benzylic CH₂ | 5.20 | s |
Note: The data is based on a reported spectrum and may vary slightly depending on the solvent and experimental conditions. The assignments for the naphthalene and benzyl protons are grouped due to overlapping multiplets in the provided data. rsc.org
¹³C NMR Assignments and DEPT Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of the attached atoms and functional groups.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 153.5 |
| Aromatic C | 137.6 |
| Aromatic C | 133.7 |
| Aromatic C | 129.3 |
| Aromatic C | 128.5 |
| Aromatic C | 128.3 |
| Aromatic C | 127.8 |
| Aromatic C | 127.3 |
| Aromatic C | 127.1 |
| Aromatic C | 126.1 |
| Aromatic C | 123.5 |
| Aromatic C | 120.3 |
| Aromatic C | 115.4 |
| Benzylic CH₂ | 71.7 |
Note: This data is based on a reported spectrum and specific assignments would require further 2D NMR analysis. rsc.org
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the naphthalene and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between the benzylic protons and the protons on the naphthalene ring.
While specific 2D NMR studies on this compound were not found in the search results, the application of these techniques is a standard and essential part of the structural elucidation of such molecules. ugm.ac.idepa.gov
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the exact molecular formula can be confirmed. For C₁₇H₁₃BrO, the calculated monoisotopic mass is approximately 312.0150 g/mol . nih.gov HRMS analysis would be expected to yield a value very close to this, confirming the presence and number of carbon, hydrogen, bromine, and oxygen atoms. For instance, a related compound, 2-(benzyloxy)-1-methylnaphthalene, showed a calculated m/z for [M+H]⁺ of 249.1274, with the found value being 249.1267, demonstrating the accuracy of HRMS. rsc.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. photothermal.comspectroscopyonline.com
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzylic CH₂) are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
C-O stretching: The ether linkage (Ar-O-CH₂) would produce a strong absorption band in the region of 1250-1000 cm⁻¹.
C-Br stretching: The carbon-bromine bond would show a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. photothermal.comresearchgate.net For this compound, the Raman spectrum would also exhibit bands corresponding to the aromatic ring vibrations and other functional groups. The symmetric vibrations of the non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum, offering a more complete vibrational profile of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. pages.dev By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. This pattern is then mathematically deconstructed to produce an electron density map, from which the positions of individual atoms can be determined with high accuracy. pages.dev This allows for the detailed measurement of bond lengths, bond angles, and torsion angles, ultimately revealing the molecule's conformation and how it packs within the crystal lattice.
While a specific crystal structure for this compound is not publicly available in the searched literature, the principles of X-ray crystallography can be applied to understand its likely structural characteristics. Analysis of closely related compounds, such as (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate, provides a framework for what to expect. researchgate.net For instance, in the crystal structure of this related molecule, the planes of the two naphthyl ring systems are oriented at a significant angle to each other. researchgate.net
A hypothetical data table for the crystallographic analysis of this compound would include key parameters that define the unit cell and the quality of the structural refinement.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₇H₁₃BrO |
| Formula Weight | 313.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray crystallographic study.
Conformational Analysis and Torsional Angle Studies
The conformation of this compound is largely defined by the rotational freedom around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ether oxygen. These rotations are described by specific torsion angles. The study of these angles is crucial for understanding the molecule's preferred three-dimensional shape.
In the absence of a direct crystal structure, insights can be drawn from similar structures. For example, in the crystal structure of (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate, the plane of the benzyl ring and the naphthyl ring system attached to the ether oxygen are at an angle of 75.67 (4)°. researchgate.net This indicates a non-planar arrangement, which is likely adopted to minimize steric hindrance between the bulky benzyl and naphthyl groups.
For this compound, the key torsion angles that would be analyzed are:
C(2)-O(1)-CH₂(benzyl)-C(phenyl): This angle would describe the orientation of the benzyl group relative to the naphthalene ring.
C(1)-C(2)-O(1)-CH₂(benzyl): This angle would define the rotation around the C(2)-O(1) bond.
A conformational analysis would explore the potential energy landscape associated with the rotation around these bonds to identify the most stable conformers. Computational modeling, in conjunction with experimental X-ray data, is often employed for a comprehensive understanding of the molecule's conformational preferences.
Table 2: Key Torsional Angles in Related Benzyloxy Compounds
| Compound | Torsion Angle | Angle (°) | Reference |
|---|---|---|---|
| (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate | Dihedral angle between benzyl ring and naphthyl ring | 75.67 (4) | researchgate.net |
Analysis of Intermolecular Interactions (e.g., C-H...π, π-π Stacking)
In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, leading to a stable crystal lattice. The aromatic nature of both the naphthalene and benzyl rings makes π-π stacking and C-H...π interactions particularly significant.
π-π Stacking: This non-covalent interaction occurs between the electron clouds of aromatic rings. libretexts.org In the crystal structure of related compounds, such as 1,4-dinaphthocrown ethers which contain benzyloxy-bromonaphthalene moieties, π-stacking capabilities are noted as important for molecular recognition. semanticscholar.org The stacking can be either face-to-face or offset, with the latter often being more favorable to reduce electrostatic repulsion. chemrxiv.org The distance between the stacked rings is a key parameter, with typical values in the range of 3.3 to 3.8 Å.
C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. mdpi.comrsc.org These interactions play a crucial role in the crystal packing of many organic molecules. chemrxiv.org In the crystal structure of (R)-2′-benzyloxy-[1,1′-binaphthalen]-2-yl trifluoromethanesulfonate, weak π–π interactions with a shortest inter-centroid distance of 3.9158 (12) Å are observed. researchgate.net While this is a related binaphthyl system, it highlights the presence of such interactions. For this compound, C-H bonds from the benzyl group or the naphthalene ring could interact with the π-face of an adjacent molecule.
Table 3: Common Intermolecular Interactions in Aromatic Compounds
| Interaction Type | Description | Typical Distance (Å) |
|---|---|---|
| π-π Stacking | Attraction between the π-electron clouds of aromatic rings. | 3.3 - 3.8 |
Theoretical and Computational Studies on 2 Benzyloxy 1 Bromonaphthalene
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is instrumental in predicting the mechanisms and energy profiles of chemical reactions. rsc.orgsci-hub.se For 2-Benzyloxy-1-bromonaphthalene, DFT calculations would be crucial for understanding its behavior in reactions such as nucleophilic substitution at the C-Br bond or transformations involving the naphthalene (B1677914) core.
To understand how this compound participates in a chemical reaction, DFT would be used to map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. researchgate.net
For a hypothetical reaction, such as a Suzuki coupling where the bromine atom is replaced, researchers would model the coordinates of all atoms as the reaction progresses. This allows for the precise characterization of the transition state—the highest energy point on the reaction coordinate. The geometry of this transient structure, including bond lengths and angles, provides deep insight into the reaction mechanism (e.g., whether it is a concerted or stepwise process). sci-hub.se
Once the transition state is located, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea) or reaction barrier. rsc.org A high activation energy implies a slow reaction, while a low barrier suggests a faster one.
By computing these barriers, scientists can predict the feasibility and rate of a reaction under various conditions without performing the experiment. For this compound, this would be invaluable for optimizing reaction conditions in its synthetic applications, such as temperature, solvent, and catalyst choice, to favor desired products. rsc.orgrsc.org
Illustrative Table of DFT-Calculated Reaction Barriers The following table is an example of data that would be generated from DFT studies on hypothetical reactions involving this compound. This data is not from published research.
| Hypothetical Reaction | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) with CH₃O⁻ | B3LYP-D3 | 6-31+G* | 24.5 |
| Suzuki Coupling with Phenylboronic Acid | ωB97X-D | def2-TZVP | 18.2 |
Transition State Characterization and Reaction Pathway Elucidation
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Unlike the static picture provided by DFT optimizations, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govcresset-group.com This is particularly useful for flexible molecules like this compound, which features a rotatable benzyloxy group.
MD simulations would involve placing the molecule in a simulated "box," often with solvent molecules, and calculating the forces between atoms to model their motion according to the laws of classical mechanics. cresset-group.comnih.gov These simulations, run over nanoseconds or even microseconds, can explore the molecule's conformational landscape—the full range of shapes it can adopt. nih.govmdpi.com This analysis would reveal the most stable (lowest energy) conformations of the benzyloxy group relative to the naphthalene ring and the energy barriers between these conformations. Understanding the preferred spatial arrangement is critical as it can influence the molecule's reactivity and interactions with other molecules. nih.gov
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From a single DFT calculation, a variety of quantum chemical descriptors can be derived to predict a molecule's reactivity without modeling a full reaction. mdpi.comhakon-art.com These descriptors provide insight into the electronic properties of the molecule. quantum-chem.pro.br
Key descriptors for this compound would include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical stability. hakon-art.com
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. For this compound, it would highlight electron-rich areas (like the oxygen atom) that are susceptible to electrophilic attack and electron-poor areas (near the bromine and hydrogen atoms) prone to nucleophilic attack.
Fukui Functions: These functions predict which atoms within the molecule are most likely to be involved in an electrophilic, nucleophilic, or radical attack. hakon-art.com
Table of Illustrative Quantum Chemical Descriptors This table provides an example of descriptors that would be calculated for this compound. This data is for illustrative purposes only.
| Descriptor | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.4 eV | High chemical stability |
| Global Hardness | 2.7 eV | Resistance to change in electron distribution |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Synthetic Optimization
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural features (descriptors) with its activity or properties. researchgate.netresearchgate.netmdpi.com
If a series of derivatives related to this compound were synthesized and tested for a specific application (e.g., as precursors in a coupling reaction with varying yields), a QSAR/QSPR model could be built. The process involves:
Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for each derivative. researchgate.net
Using statistical methods or machine learning to build a mathematical model that links these descriptors to the observed outcome (e.g., reaction yield). mdpi.com
Such a model could predict the yield or efficiency of new, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates for synthesis. This approach optimizes the discovery process by focusing experimental efforts on molecules with the highest predicted performance, saving time and resources.
Future Research Directions and Outlook for 2 Benzyloxy 1 Bromonaphthalene
Development of Sustainable and Greener Synthetic Approaches
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve efficiency. For a foundational compound like 2-Benzyloxy-1-bromonaphthalene, whose synthesis traditionally relies on classical methods, the development of more sustainable approaches is a critical research direction.
Exploration of Solvent-Free or Aqueous Reaction Conditions
Conventional synthesis of aryl ethers, such as the benzyloxy moiety in the target molecule, often employs the Williamson ether synthesis. byjus.comwikipedia.orgfrancis-press.com This reaction typically utilizes organic solvents like acetonitrile (B52724) or N,N-dimethylformamide, which pose environmental and safety concerns. byjus.comwikipedia.org Future research will likely focus on adapting this synthesis to greener solvent systems.
One promising avenue is the use of water as a reaction medium. rsc.orgresearchgate.net Hydrothermal condensation techniques, which involve reacting substrates in water at elevated temperatures and pressures (typically 180-200 °C), have proven effective for synthesizing other naphthalene (B1677914) derivatives and could be adapted for the O-benzylation of 1-bromo-2-naphthol (B146047). rsc.orgresearchgate.net The use of surfactants in aqueous media to facilitate the reaction between the water-insoluble naphthol derivative and the alkylating agent presents another viable strategy.
Solvent-free reaction conditions represent an even more ambitious goal in green synthesis. rsc.orgresearchgate.net Mechanochemistry, using techniques like ball milling, has emerged as a powerful tool for conducting reactions in the absence of bulk solvents. rsc.org This approach minimizes waste and can sometimes lead to unique reactivity not observed in solution. rsc.org Similarly, microwave-assisted organic synthesis (MAOS) under solvent-free conditions can dramatically reduce reaction times and energy consumption. researchgate.netmdpi.com Investigating these solvent-free methods for the synthesis of this compound could lead to highly efficient and environmentally benign production processes.
| Synthesis Method | Traditional Conditions | Greener Alternative | Potential Advantages |
| Williamson Ether Synthesis | Organic solvents (DMF, Acetonitrile), 50-100 °C, 1-8 hours byjus.comwikipedia.org | Aqueous media (with/without surfactants), Hydrothermal conditions (180-200 °C) rsc.orgresearchgate.net | Reduced toxicity, lower environmental impact, potential for simplified workup. |
| General Synthesis | Solution-based chemistry | Solvent-free (Ball Milling, Microwave-assisted) rsc.orgresearchgate.net | Elimination of solvent waste, reduced energy consumption, shorter reaction times. |
Utilization of Earth-Abundant Metal Catalysts
The functionalization of the C-Br bond in this compound is a cornerstone of its utility, typically achieved through cross-coupling reactions catalyzed by precious metals like palladium. europa.euchemie-brunschwig.cheie.gr While highly effective, the cost and low abundance of these metals are significant drawbacks. A major thrust of future research will be the replacement of these noble metals with catalysts based on earth-abundant elements such as iron, copper, nickel, and cobalt. europa.eunih.govpageplace.debeilstein-journals.orggoettingen-research-online.de
Significant progress has been made in using 3d transition metals for a variety of catalytic transformations, including C-H activation and cross-coupling reactions. beilstein-journals.orggoettingen-research-online.de For instance, iron-based catalysts are used in the Haber-Bosch process, and copper/zinc catalysts are employed for methanol (B129727) synthesis, demonstrating their industrial viability. nih.gov Research will focus on designing specific ligand architectures and reaction conditions that enable these earth-abundant metals to effectively catalyze the coupling reactions of this compound, matching the efficiency and selectivity of their precious metal counterparts. europa.eu This shift is not only economically advantageous but also crucial for the long-term sustainability of chemical manufacturing.
Expanding the Scope of Metal-Catalyzed Coupling Methodologies
The 1-bromo-2-benzyloxynaphthalene scaffold is primed for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form C-C and C-heteroatom bonds. chemie-brunschwig.chresearchgate.netmdpi.com Future work will aim to push the boundaries of these established methods and develop novel catalytic systems to access an even wider array of complex molecules.
Design and Synthesis of Novel Ligand Systems
The success of a metal-catalyzed coupling reaction is often dictated by the nature of the ligand coordinated to the metal center. Ligands modulate the catalyst's reactivity, stability, and selectivity. researchgate.netacs.org While universal ligands are sought after, the development of specialized, highly effective ligands for specific transformations, such as the coupling of sterically hindered naphthalene substrates, remains a key objective. nih.gov
Future research will involve the rational design and synthesis of new ligand classes. This includes N-heterocyclic carbenes (NHCs), bulky electron-rich phosphines, and bidentate ligands that can stabilize the active catalytic species and facilitate challenging coupling reactions. researchgate.netnih.gov For example, overcoming the "naphthyl requirement" in certain stereospecific cross-couplings—a phenomenon where naphthyl groups are necessary for high reactivity—was recently achieved through the use of a simple stilbene (B7821643) ligand, highlighting the transformative potential of ligand innovation. nih.gov The development of air- and moisture-stable pre-catalyst systems featuring these novel ligands will also be a priority to enhance their practicality and ease of use in industrial settings. researchgate.net
Development of Asymmetric Catalytic Variants for Chiral Derivatives
The synthesis of chiral, atropisomeric biaryl compounds is a significant challenge in organic chemistry, with applications in materials science and as chiral ligands themselves. acs.orgmdpi.comnih.gov The coupling of this compound with another ortho-substituted aryl partner can generate such axially chiral molecules. A major frontier in this area is the development of asymmetric catalytic versions of cross-coupling reactions to produce these derivatives in high enantiomeric excess (ee).
This research will focus on two main strategies:
Chiral Ligands: Designing new chiral phosphine (B1218219) ligands, such as derivatives of MOP, MAP, or BINOL, that can induce high levels of asymmetry in Suzuki-Miyaura and other cross-coupling reactions. mdpi.comnih.govresearchgate.net The goal is to create a catalytic pocket with a well-defined chiral environment that selectively promotes the formation of one atropisomer over the other. nih.gov
Chirality Transfer: Exploring methods where chirality is transferred from a chiral source to the final product. rsc.org This could involve using chiral auxiliaries or developing dynamic kinetic asymmetric transformations (DYKAT), where a rapidly racemizing substrate is coupled to produce a single, stable enantiomer of the product. acs.org
Recent studies have shown success in the asymmetric Suzuki-Miyaura coupling of naphthalene derivatives to create axially chiral biaryls with excellent yields and enantioselectivity, often performed in environmentally friendly aqueous media. mdpi.com Further development in this area will provide access to a new class of valuable, enantiopure compounds derived from this compound. nih.govbeilstein-journals.org
| Catalytic Goal | Current Approach | Future Direction | Key Challenge |
| Expand Coupling Scope | Palladium catalysis with standard phosphine ligands. chemie-brunschwig.ch | Novel, robust ligands (e.g., NHCs, stilbenes); Earth-abundant metal catalysts. beilstein-journals.orgresearchgate.netnih.gov | Achieving high reactivity and selectivity for sterically demanding substrates. |
| Asymmetric Synthesis | Use of established chiral ligands (e.g., BINAP). | New generations of chiral ligands (e.g., MOP, MAP derivatives); Chirality transfer methods. mdpi.comresearchgate.netrsc.org | Attaining high enantioselectivity (>99% ee) for a broad range of coupling partners. |
Integration into More Complex Molecular Architectures for Functional Materials
The naphthalene core is a fundamental component of many functional materials, including organic electronics, dyes, and polymers. rsc.orgresearchgate.net The functional handles present in this compound—the bromo group for coupling and the benzyloxy group which can be deprotected to a hydroxyl group—make it an ideal starting point for the synthesis of more complex, multi-substituted naphthalene systems. rsc.orgmdpi.com
Future research will focus on using this building block to construct larger, well-defined molecular architectures. This could involve:
Stepwise Functionalization: Utilizing the differential reactivity of the C-Br bond and other positions on the naphthalene ring to sequentially introduce different functional groups. This allows for the precise construction of highly substituted naphthalenes that are otherwise difficult to prepare. rsc.orgnih.gov
Synthesis of Novel NDI Derivatives: Naphthalene diimides (NDIs) are a class of electron-deficient materials used in organic electronics. researchgate.net The core of this compound could be elaborated and integrated into novel NDI structures, potentially tuning their electronic and optical properties.
Development of Bioactive Scaffolds: Substituted naphthalenes are prevalent in a large number of natural products and pharmaceuticals. mdpi.commdpi.comfrontiersin.org The strategic use of this compound as a precursor could streamline the synthesis of complex, biologically active molecules. acs.org
By integrating this versatile building block into more intricate designs, researchers can unlock new functionalities and applications, from advanced materials for organic electronics to novel therapeutic agents.
Exploration of New Reactivity Modes and Catalytic Cycles
The unique structure of this compound, featuring both a reactive carbon-bromine (C-Br) bond and a benzyloxy group, presents a fertile ground for the exploration of novel reactivity and the development of innovative catalytic cycles. While traditional cross-coupling reactions at the C-Br bond are known, future research is expected to focus on more complex and efficient transformations, potentially leveraging the interplay between the two functional groups.
Synergistic Catalysis: A promising avenue is the application of synergistic catalysis, where two distinct catalysts work in concert to enable transformations not possible with either catalyst alone. rsc.org For this compound, a combination of transition-metal catalysis and photoredox catalysis could unlock new reaction pathways. rsc.org For instance, a photoredox/nickel dual catalytic system could facilitate cascade reactions. rsc.org In such a cycle, the photocatalyst, upon light absorption, could generate a radical species that engages in coupling, while the nickel catalyst facilitates the activation of the C-Br bond. This approach could enable complex carbofunctionalization or aminocarbonylation reactions under remarkably mild conditions.
Another synergistic strategy involves combining N-Heterocyclic Carbene (NHC) organocatalysis with palladium catalysis. rsc.org NHCs are known to generate acyl anion equivalents from aldehydes (umpolung reactivity), which could then react with the palladium-activated this compound. rsc.orgbeilstein-journals.org This could lead to the development of novel, atom-economical methods for synthesizing complex ketones and other valuable scaffolds.
Advanced Catalytic Cycles: The development of catalytic cycles that can selectively cleave and functionalize the C–O bond of the benzyloxy group is another key research direction. Nickel-catalyzed cross-coupling reactions have shown promise for the functionalization of aryl ethers via C-O bond cleavage. chinesechemsoc.org Future work could focus on developing catalysts that can selectively activate the C-O bond of the benzyloxy group over the C-Br bond, or vice-versa, allowing for programmed, sequential functionalization of the molecule. This would provide a powerful tool for building molecular complexity from a single starting material.
Furthermore, the application of electrochemistry to catalysis offers a novel way to boost reaction efficiency and control selectivity. mit.edu By applying a small voltage, it may be possible to cycle the catalyst between different oxidation states, potentially accelerating rate-limiting steps like oxidative addition or reductive elimination in cross-coupling reactions involving this compound. mit.edumit.edu
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To fully understand and optimize the novel catalytic reactions described above, the application of advanced in-situ characterization techniques is crucial. Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing through real-time measurements, provides a suite of tools ideal for this purpose. mt.com
Real-Time Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy (often referred to as FlowIR), Raman spectroscopy, and UV-Vis spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products throughout a reaction. rsc.org For example, when performing a cross-coupling reaction with this compound, in-situ FTIR could be used to monitor the disappearance of the starting material and the appearance of the product by tracking characteristic vibrational bands. rsc.org This allows for rapid reaction optimization, determination of reaction kinetics, and ensures process safety by detecting any unwanted side reactions or accumulation of reactive intermediates. rsc.org
Table 1: Potential In-Situ Monitoring Techniques for Reactions of this compound
| Technique | Information Gained | Potential Application |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration of reactants, products, and some intermediates. Reaction kinetics. | Monitoring conversion rates in cross-coupling reactions, identifying the formation of key functional groups. |
| In-situ NMR | Structural information on intermediates, catalyst speciation and decomposition. | Characterizing oxidative addition complexes, observing catalyst resting states, and detecting catalyst degradation pathways. acs.org |
Elucidation of Reaction Mechanisms: Beyond simple reaction monitoring, advanced techniques can provide deep mechanistic insights. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the catalytic species as the reaction progresses. acs.org This could allow for the direct observation of key intermediates, such as the oxidative addition product of this compound to a metal center (e.g., Pd(II) or Ni(II)), and help identify the catalyst's resting state or potential deactivation pathways. acs.org
For the proposed photoredox-catalyzed reactions, which may involve radical intermediates, online mass spectrometry (MS) is a particularly powerful tool. rsc.org By continuously sampling the reaction mixture into a mass spectrometer, it is possible to detect and identify transient, low-concentration species that are invisible to other techniques. This would be invaluable for confirming the proposed radical-based mechanisms and understanding the complex interplay between the photocatalytic and metal-catalytic cycles. rsc.org The integration of these advanced analytical methods will be essential for transforming novel reactivity concepts into robust and reliable synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
